9-(Hydroxymethyl)acridine-10(1H)-carboxamide (CAS: 68011-71-2), commonly referred to as 9-HMCA or 9-OH-CBZ, is a critical ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard (≥98.0% HPLC) for therapeutic drug monitoring (TDM), pharmacokinetic modeling, and environmental wastewater analysis. Unlike transient metabolic intermediates, 9-HMCA represents a stable terminal end-product of the epoxide-diol ring contraction pathway. This makes it an indispensable quantitative biomarker for assessing both human metabolic clearance and the environmental persistence of carbamazepine in municipal water systems[1].
For laboratories conducting LC-MS/MS quantification or pharmacokinetic profiling, substituting 9-HMCA with upstream precursors (such as carbamazepine-10,11-epoxide) or structurally similar monohydroxylated isomers (e.g., 1-OH-CBZ, 2-OH-CBZ, or 3-OH-CBZ) compromises assay accuracy. Upstream epoxides are highly reactive and prone to rapid hydrolysis, making them unreliable for long-term calibration curves. Furthermore, in mass spectrometry, 9-HMCA exhibits distinct mass transitions and retention behavior on phenylether stationary phases that prevent isobaric interference. Using a generic acridine derivative or an incorrect isomer leads to false quantification of the ring-contraction pathway, directly impacting regulatory environmental reporting and therapeutic drug monitoring results[1].
Clinical pharmacokinetic studies demonstrate that 9-HMCA is not a trace byproduct, but a major circulating metabolite in patients undergoing chronic carbamazepine therapy. High-performance liquid chromatographic assays of patient sera reveal 9-HMCA concentrations of 0.57 ± 0.30 µg/mL, establishing it as a primary analyte for monitoring the ring-contraction metabolic route. Procuring exact 9-HMCA standards is therefore mandatory for accurate TDM, as reliance on parent drug clearance alone ignores a significant fraction of the metabolized dose [1].
| Evidence Dimension | Mean serum concentration in chronic CBZ administration |
| Target Compound Data | 0.57 ± 0.30 µg/mL (9-HMCA) |
| Comparator Or Baseline | Trace minor metabolites or parent CBZ baseline |
| Quantified Difference | Demonstrates major metabolite status, capturing a highly significant portion of the metabolized dose |
| Conditions | Human serum assay via HPLC in patients receiving 10.9 ± 4.3 mg/kg/day CBZ |
Ensures clinical laboratories and CROs can accurately close the mass balance in pharmacokinetic models by quantifying a primary, high-abundance metabolite.
As a reference standard, 9-HMCA provides a longer shelf-life and better handling characteristics compared to its upstream metabolic precursors. While carbamazepine-10,11-epoxide is highly reactive and rapidly hydrolyzes to 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ) in aqueous environments, 9-HMCA is a stable, crystalline solid (melting point 200–205 °C) that remains stable for over 2 years when stored at -20 °C. This thermal and hydrolytic stability allows analytical laboratories to maintain reliable, long-term calibration curves without the frequent restandardization required by reactive epoxide comparators .
| Evidence Dimension | Aqueous and long-term storage stability |
| Target Compound Data | Stable >2 years at -20 °C; highly stable in aqueous matrices |
| Comparator Or Baseline | Carbamazepine-10,11-epoxide (highly reactive, rapid hydrolysis) |
| Quantified Difference | Eliminates the rapid degradation curve associated with upstream epoxide standards |
| Conditions | Analytical standard storage and preparation for LC-MS/MS calibration |
Reduces procurement frequency and prevents calibration drift in routine high-throughput clinical and environmental testing.
In environmental monitoring, carbamazepine and its degradation products are heavily scrutinized due to their persistence in wastewater treatment plants (WWTPs). 9-HMCA serves as a specific marker of CBZ degradation. Advanced LC-MS/MS studies utilizing phenylether stationary phases confirm that 9-HMCA can be explicitly resolved from a complex mixture of isobaric monohydroxylated isomers (such as 1-OH-CBZ and 4-OH-CBZ). Procuring the authentic 9-HMCA standard is required to establish the precise retention times and mass transitions required to prevent false positives in highly burdened surface water and wastewater samples [1].
| Evidence Dimension | Chromatographic resolution and mass transition specificity |
| Target Compound Data | Distinct retention on phenylether columns; specific MS/MS transitions (e.g., m/z 253/210) |
| Comparator Or Baseline | Isomeric monohydroxylated CBZ metabolites (e.g., 1-OH-CBZ, 2-OH-CBZ) |
| Quantified Difference | Absolute baseline resolution from isobaric interferences |
| Conditions | LC-MS/MS analysis of influent/effluent wastewater and surface water |
Critical for environmental testing labs to avoid false quantification caused by overlapping isomeric signals in complex matrices.
9-HMCA is essential for clinical laboratories performing TDM on epileptic patients. Because it is a major circulating metabolite, quantifying 9-HMCA alongside the parent drug and its epoxide provides a comprehensive pharmacokinetic profile, aiding in the identification of autoinduction of carbamazepine metabolism and potential drug-drug interactions (DDIs) [1].
Due to the high environmental persistence of carbamazepine, 9-HMCA is utilized by municipal water authorities and environmental research agencies as a robust biomarker. Its stability allows it to be tracked through wastewater treatment plants (WWTPs) to evaluate the efficacy of advanced oxidation processes (e.g., ozonation, UV/H2O2) versus conventional biological treatments [2].
In pharmaceutical research and development, exact standards of 9-HMCA are procured to validate in silico PBPK models. Tracking the ring-contraction pathway from carbamazepine-10,11-epoxide to 9-HMCA ensures that models accurately simulate nonlinear pharmacokinetics and metabolic clearance rates in humans, which is critical for regulatory submissions[1].